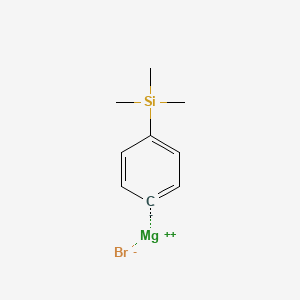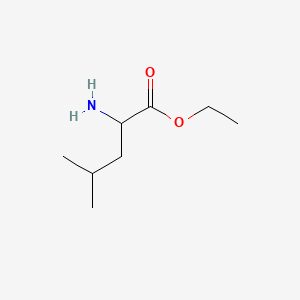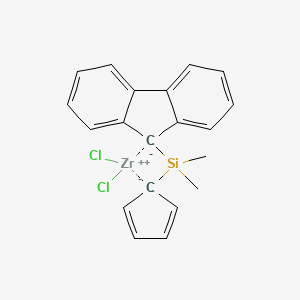
(Cyclopentadienyl)(fluoren-9-yl)diphenylsilane
概要
説明
This compound consists of a cyclopentadienyl, fluorene, and diphenyl group attached to a silicon atom, making it a versatile material for scientific research.
準備方法
The synthesis of (Cyclopentadienyl)(fluoren-9-yl)diphenylsilane typically involves the reaction of cyclopentadienyl lithium with fluoren-9-yl diphenylsilane chloride under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
the synthesis process can be scaled up by optimizing reaction conditions and using larger quantities of starting materials .
化学反応の分析
(Cyclopentadienyl)(fluoren-9-yl)diphenylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and chloroform, as well as catalysts such as palladium or platinum complexes . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(Cyclopentadienyl)(fluoren-9-yl)diphenylsilane has a wide range of scientific research applications, including:
Catalysis: The compound is used as a ligand in the synthesis of metallocenes, which are highly active catalysts for various organic transformations.
Organic Electronics: Due to its unique electronic properties, the compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: The compound is employed in the synthesis of advanced materials with specific properties, such as high thermal stability and mechanical robustness.
作用機序
The mechanism of action of (Cyclopentadienyl)(fluoren-9-yl)diphenylsilane involves its interaction with metal centers in catalytic processes. The cyclopentadienyl and fluoren-9-yl groups act as ligands, coordinating with metal atoms to form stable complexes . These complexes facilitate various chemical reactions by providing a suitable environment for the activation of substrates and the formation of reaction intermediates .
類似化合物との比較
(Cyclopentadienyl)(fluoren-9-yl)diphenylsilane can be compared with other similar compounds, such as:
Cyclopentadienylidene-methane-1,1-dithiolato complexes: These compounds also contain cyclopentadienyl groups and are used in similar catalytic applications.
Fluorene-based conjugates: These compounds have similar electronic properties and are used in organic electronics and materials science.
The uniqueness of this compound lies in its combination of cyclopentadienyl, fluoren-9-yl, and diphenyl groups attached to a silicon atom, which imparts specific properties that make it suitable for a wide range of applications.
特性
IUPAC Name |
cyclopenta-2,4-dien-1-yl-(9H-fluoren-9-yl)-diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24Si/c1-3-13-23(14-4-1)31(25-17-7-8-18-25,24-15-5-2-6-16-24)30-28-21-11-9-19-26(28)27-20-10-12-22-29(27)30/h1-22,25,30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPPXOYCEVXOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2C=CC=C2)(C3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-[1-(CYCLOPENTA-2,4-DIEN-1-YL)CYCLOHEXYL]-9H-FLUORENE](/img/structure/B6289273.png)


![6,7-diamino-2',7'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B6289295.png)


![triethoxy-[2-[2-[2-[2-(2-triethoxysilylethoxy)ethoxy]ethoxy]ethoxy]ethyl]silane](/img/structure/B6289307.png)




